Divergent Enantioselectivity in Heterogeneous Hydrogenation: Pt vs. Pd Systems
In the hydrogenation of ketones on Pt catalysts, cinchonidine (C9-OH) yields the (R)-alcohol product in excess. Studies with its pseudoenantiomer cinchonine show that inverting the C8/C9 configuration can dramatically impact performance. Critically, replacing cinchonidine with its C9 epimer (9-epi-cinchonidine) causes a significant drop in enantiomeric excess (ee) and reaction rate on Pt, and nearly eliminates enantioselection in α-functionalized olefin hydrogenation on Pd, demonstrating that the precise stereochemistry at C9 is essential for enantiodifferentiation [1]. While cinchonidinone (C9=O) is not a direct hydrogenation modifier, this data underscores that the C9 functional group is a decisive steric and electronic determinant of chiral induction, making cinchonidinone a distinct scaffold for designing new modifiers that exploit alternative binding modes or are tailored for specific substrate classes where the hydroxyl group is detrimental [2].
| Evidence Dimension | Enantiomeric excess (ee) in hydrogenation of methyl benzoylformate on Pt |
|---|---|
| Target Compound Data | Not directly tested as modifier; data demonstrates impact of C9 configuration change. |
| Comparator Or Baseline | 9-epi-cinchonidine (C9 epimer of cinchonidine) |
| Quantified Difference | Significant drop in ee and rate observed compared to cinchonidine [1] |
| Conditions | Pt/Al₂O₃ catalyst; methyl benzoylformate hydrogenation |
Why This Matters
Demonstrates that modifications at C9 are a primary lever for tuning enantioselectivity, validating cinchonidinone's value as a key intermediate for creating C9-substituted modifiers with potentially unique selectivity profiles.
- [1] Baiker, A., et al. Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium. Journal of Catalysis 289, 238-248 (2012). View Source
- [2] Blaser, H.-U., et al. Asymmetric hydrogenation on chirally modified platinum: New insight into the adsorption mode of cinchonidine. Journal of Catalysis 217, 264-274 (2003). View Source
